S-メチル-L-チオシトルリン酢酸

説明

Synthesis Analysis

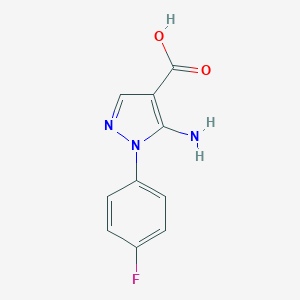

S-Methyl-L-thiocitrulline and related compounds such as L-thiocitrulline and L-homothiocitrulline have been synthesized to explore their potential as NOS inhibitors. These compounds exhibit strong inhibitory effects on both constitutive and inducible isoforms of nitric oxide synthase, with S-Methyl-L-thiocitrulline showing significant potency. The synthesis involves targeting the guanidino nitrogen of L-arginine, leading to the production of these inhibitors (Narayanan & Griffith, 1994).

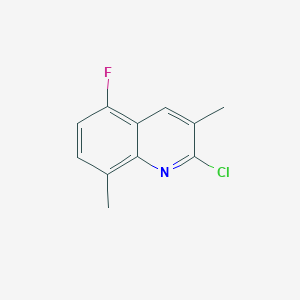

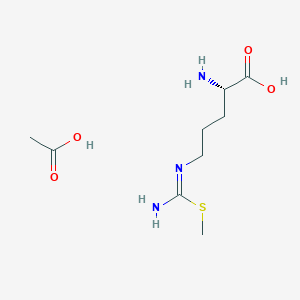

Molecular Structure Analysis

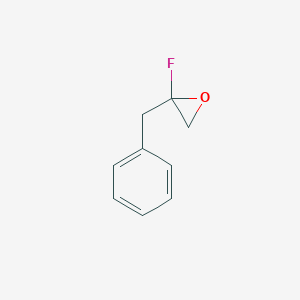

The molecular structure of S-Methyl-L-thiocitrulline acetate and related compounds has been extensively studied. Gas electron diffraction analysis, combined with quantum chemical calculations, has provided detailed insights into the molecular geometry and conformational preferences of these compounds. For instance, the analysis of S-methyl thioacetate, a related thioester, has revealed specific bond lengths and angles critical for understanding the molecular basis of its activity (Della Védova, Romano, & Oberhammer, 2004).

Chemical Reactions and Properties

S-Methyl-L-thiocitrulline acetate engages in various chemical reactions that underscore its functionality as a NOS inhibitor. Its synthesis from precursors and subsequent reactions highlight its chemical versatility and potential for further modifications. These reactions are pivotal in elucidating the compound's inhibitory mechanism on nitric oxide synthase and its selectivity towards different NOS isoforms (Kłys et al., 2005).

Physical Properties Analysis

The physical properties of S-Methyl-L-thiocitrulline acetate, such as solubility, stability, and crystalline structure, are crucial for its application in research and potential therapeutic uses. Studies on similar compounds have laid the groundwork for understanding these physical aspects, providing insights into how these properties can influence its behavior in biological systems (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).

Chemical Properties Analysis

The chemical properties of S-Methyl-L-thiocitrulline acetate, including its reactivity, interaction with biomolecules, and inhibition of nitric oxide synthase, are integral to its scientific relevance. Through targeted synthesis and reaction studies, researchers have been able to deduce its mode of action, selectivity, and potency as a NOS inhibitor. This understanding is vital for exploring its broader applications in biomedical research and potential therapeutic interventions (Narayanan et al., 1995).

科学的研究の応用

一酸化窒素合成酵素 (NOS) の阻害

S-メチル-L-チオシトルリン酢酸: is a potent inhibitor of nitric oxide synthase, particularly the inducible nitric oxide synthase (iNOS) with a preference for constitutive (neuronal) NOS . このことは、神経伝達、血管緊張調節、免疫応答など、さまざまな生理学的および病理学的プロセスにおける NOS の役割を研究する研究において価値があります。

健康への環境影響

The compound is also instrumental in identifying environmental factors that promote intestinal inflammation, which is a key aspect of research in environmental health sciences .

作用機序

特性

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPZPRDNPUAJY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474693 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174063-92-4 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)

![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)